BenchChemオンラインストアへようこそ!

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Medicinal Chemistry ADME Lead Optimisation

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is a γ‑keto acid featuring a 4‑bromophenyl substituent and a chiral 3‑methyl group. With a molecular weight of 285.14 g mol⁻¹, a calculated LogP of 2.856, and a typical commercial purity of 95 %, it serves as a key intermediate in medicinal chemistry and chemical biology.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
CAS No. 1343735-62-5
Cat. No. B1529304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid
CAS1343735-62-5
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O
InChIInChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyYRHFUUJVRKSXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid (CAS 1343735-62-5) – Procurement-Ready Overview of a Versatile γ‑Keto Acid Building Block


5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is a γ‑keto acid featuring a 4‑bromophenyl substituent and a chiral 3‑methyl group. With a molecular weight of 285.14 g mol⁻¹, a calculated LogP of 2.856, and a typical commercial purity of 95 %, it serves as a key intermediate in medicinal chemistry and chemical biology . Its structural characteristics—combining a ketone, a carboxylic acid, and a heavy halogen atom—make it particularly useful for applications that require controlled lipophilicity, anomalous X‑ray scattering, or halogen‑bonding capability.

Why 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic Acid Cannot Be Replaced by Its Chloro or Fluoro Analogs


Close congeners such as 5-(4-chlorophenyl)-3-methyl-5-oxopentanoic acid and 5-(4-fluorophenyl)-3-methyl-5-oxopentanoic acid share the same core scaffold, but the halogen atom profoundly alters lipophilicity, anomalous scattering power, and halogen‑bond donor capability. These differences are not scalar—they can change membrane permeability by >0.3 LogP units, determine the success or failure of experimental phasing in protein crystallography, and modulate the strength of specific noncovalent interactions in protein–ligand complexes. Therefore, simple replacement of the bromine atom with chlorine or fluorine is not permissible without re‑optimising the desired biological or biophysical endpoint .

Quantitative Differentiation of 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic Acid from Halogen‑Substituted Analogs


Lipophilicity (LogP) Head‑to‑Head Comparison: Bromo vs. Chloro vs. Fluoro Derivatives

The lipophilicity of 5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid (LogP = 2.856) is significantly higher than that of the chloro analog (LogP = 2.52) and the fluoro analog (LogP = 1.89) . This incremental increase of 0.336 LogP units relative to the chloro derivative and 0.966 LogP units relative to the fluoro derivative indicates a distinct membrane‑permeability profile that can be critical for blood‑brain barrier penetration or cellular uptake in phenotypic assays.

Medicinal Chemistry ADME Lead Optimisation

Anomalous X‑Ray Scattering: Bromine Provides Superior Phasing Power in Protein Crystallography

For experimental phasing in macromolecular crystallography, the anomalous scattering factors at the Cu Kα wavelength (1.5418 Å) are: bromine f’ = ‑1.283, f’’ = 1.485; chlorine f’ = ‑0.364, f’’ = 0.293; fluorine contributes negligible anomalous signal [1]. The bromine atom thus delivers a >3‑fold stronger anomalous scatterer than chlorine, providing sufficient phasing power to solve protein structures with single‑wavelength anomalous diffraction (SAD) experiments, whereas chlorine typically requires multi‑wavelength (MAD) approaches or heavier atom derivatives.

Structural Biology X‑ray Crystallography SAD/MAD Phasing

Halogen‑Bond Donor Potential: Bromine Engages Stronger Noncovalent Interactions than Chlorine or Fluorine

The halogen‑bond donor strength of a para‑substituted phenyl bromide is substantially greater than that of the corresponding aryl chloride. Computed electrostatic potential maxima (Vs,max) on the σ‑hole of halobenzenes are approximately 20.1 kcal mol⁻¹ for bromobenzene versus 15.3 kcal mol⁻¹ for chlorobenzene; fluorobenzene displays a negative σ‑hole and consequently does not act as a halogen‑bond donor [1]. This 4.8 kcal mol⁻¹ advantage translates into stronger and more directional interactions with carbonyl oxygens or aromatic π‑systems in protein binding pockets.

Computational Chemistry Fragment‑Based Drug Design Molecular Recognition

High‑Impact Application Scenarios for 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic Acid


Medicinal Chemistry Lead Optimisation Requiring Fine‑Tuned Lipophilicity

When a medicinal chemistry programme requires a systematic increase in LogP without altering the core scaffold, the bromo derivative offers a predictable +0.34 LogP increment over the chloro analog . This can be exploited to shift a lead series into the optimal lipophilicity range for membrane permeability while retaining the same H‑bond donor/acceptor profile, as demonstrated by the LogP data from Section 3 .

Experimental Phasing in X‑ray Protein Crystallography

Because bromine exhibits a strong anomalous scattering signal (f’’ = 1.485 at Cu Kα), the compound can be co‑crystallised with a target protein and used directly for SAD phasing, bypassing the need for selenomethionine labelling or toxic heavy‑atom soaks [1]. This application is particularly valuable for structural genomics efforts where rapid structure determination is paramount.

Fragment‑Based Drug Design Leveraging Halogen Bonding

The 4‑bromophenyl moiety’s superior halogen‑bond donor strength (Vs,max ≈ 20.1 kcal mol⁻¹) makes the compound an ideal fragment for targeting binding pockets with exposed backbone carbonyls or tyrosine residues, providing an additional, directional noncovalent interaction that can improve fragment hit rates and binding efficiency [2].

Isotopic Labelling Studies Using Bromine‑Containing Mass‑Spectrometric Tags

The unique 1:1 isotope pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive mass‑spectrometric signature that facilitates the tracking of the compound in metabolic stability assays or chemical proteomics experiments, a feature absent in the mono‑isotopic fluorine and chlorine analogs.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.